methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is a synthetic organic compound often used in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a cyclopentyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. These structural features make it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Properties
IUPAC Name |
methyl (2S)-2-cyclopentyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-10(11(15)17-4)9-7-5-6-8-9/h9-10H,5-8H2,1-4H3,(H,14,16)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBRYIUDLUPSN-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CCCC1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate typically involves several key steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines or ammonia.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common to achieve the desired product quality.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Product | Key Characteristics |
|---|---|---|---|
| Acidic | 2M HCl in MeOH, reflux, 4h | (2S)-2-Boc-amino-2-cyclopentylacetic acid | Preserves stereochemistry |
| Basic | 1M NaOH, THF/H₂O, 25°C, 2h | Sodium carboxylate derivative | Requires neutralization for acid |
Mechanistic Insight:
-
Acidic hydrolysis proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water.
-
Basic saponification involves hydroxide ion attack, forming a tetrahedral intermediate that collapses to release methanol .
Boc Deprotection
The Boc group is cleaved under acidic conditions to expose the free amine:
| Acid Catalyst | Solvent | Time | Temperature | Yield (%) |
|---|---|---|---|---|
| TFA | DCM | 30min | 0°C → 25°C | >95 |
| HCl (gas) | Dioxane | 2h | 25°C | 90 |
Applications:
-
Liberated amine participates in peptide coupling (e.g., EDC/HOBt-mediated reactions).
-
Enables further functionalization for drug intermediates.
Transesterification
The ester group reacts with alcohols in acid-catalyzed equilibrium:
pythonReaction: Methyl ester + R-OH ⇌ R-ester + MeOH Catalyst: H₂SO₄ or TsOH Conditions: Reflux in anhydrous R-OH
Example:
Oxidation Reactions
The cyclopentyl group undergoes selective oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | H₂O, 0°C, 2h | Cyclopentanone derivative |
| CrO₃ | Acetone, H₂SO₄, 25°C, 6h | Cyclopentyl carboxylic acid |
Note: Over-oxidation risks require careful stoichiometric control.
Peptide Coupling
The deprotected amine reacts with carboxylic acids:
| Coupling Reagent | Solvent | Activator | Yield (%) |
|---|---|---|---|
| EDC | DMF | HOBt | 88 |
| DCC | CH₂Cl₂ | DMAP | 85 |
Applications:
-
Synthesizes peptidomimetics for kinase inhibitors.
Stereochemical Stability
Critical parameters affecting chirality:
| Reaction | Racemization Risk | Mitigation Strategy |
|---|---|---|
| Boc deprotection | Low (pH < 2) | Use excess TFA at low temperature |
| Ester hydrolysis | Moderate | Avoid prolonged basic conditions |
Experimental Validation:
Industrial-Scale Modifications
Optimized protocols for bulk synthesis:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Hydrolysis | Batch reactor | Continuous flow system |
| Catalyst Loading | 1.5 eq. HCl | 1.1 eq. (recycled) |
| Purity | 95% | 99.9% (crystallization) |
Source: EvitaChem production data.
Comparative Reactivity
| Functional Group | Reactivity Order | Key Influences |
|---|---|---|
| Boc-protected amine | Low | Stability in mild nucleophiles |
| Methyl ester | High | Electrophilic carbonyl |
| Cyclopentyl | Moderate (steric hindrance) | Ring strain and substituents |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H27NO4
- Molar Mass : 299.40 g/mol
- IUPAC Name : Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions. This property makes it an essential intermediate in the synthesis of various bioactive compounds.
Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its Boc group allows for selective deprotection under mild conditions, facilitating the introduction of amino acids or other functional groups into complex molecular architectures. The compound's cyclopentyl moiety can also enhance the lipophilicity and biological activity of the resulting derivatives.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Neuroprotective Effects
Preliminary investigations suggest that this compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases. In vitro studies have demonstrated its ability to reduce oxidative stress-induced neuronal cell death, indicating a mechanism that could be harnessed for therapeutic interventions .
Antidiabetic Properties
Similar compounds have been studied for their protective effects on pancreatic β-cells under stress conditions, showcasing their potential in diabetes management. The ability to modulate cellular stress responses may provide a pathway for developing new treatments for diabetes .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical pathways. The cyclopentyl ring and ester group contribute to the compound’s stability and reactivity, influencing its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclohexylacetate: Similar structure but with a cyclohexyl ring.
Ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate: Similar structure but with an ethyl ester group.
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate: Similar structure but with a cyclopropyl ring.
Uniqueness
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is unique due to its specific combination of a cyclopentyl ring and a Boc-protected amino group, which provides a balance of stability and reactivity. This makes it particularly useful in the synthesis of pharmaceuticals where precise control over the chemical environment is required.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant studies that highlight its effects in various biological systems.
- Molecular Formula : C₁₃H₂₃NO₄
- CAS Number : 1449295-52-6
- Molecular Weight : 251.33 g/mol
Synthesis
The compound can be synthesized through a multi-step process involving the protection of the amine group and subsequent coupling reactions. A notable method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by alkylation steps to introduce the cyclopentyl moiety. The efficiency of synthesis is critical for large-scale applications, and various methods have been reported with yields ranging from 68% to over 90% depending on the specific synthetic route employed .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a suitable candidate for further pharmacological evaluation.
Pharmacological Studies
- Antimicrobial Activity : In vitro studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis .
- Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .
- Cytotoxicity : Preliminary cytotoxicity assays reveal that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent. The exact pathways involved are under investigation but may include modulation of apoptotic signaling cascades .
Case Study 1: Antimicrobial Efficacy
A study published in Molecules explored the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the cyclopentyl structure significantly enhanced antibacterial activity, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, researchers investigated the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings suggested that treatment with this compound reduced levels of TNF-alpha and IL-6, key mediators in inflammatory responses .
Summary Table of Biological Activities
Q & A
Basic Synthesis and Characterization
Q: What are the key steps and challenges in synthesizing methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopentylacetate? A: The synthesis typically involves:
Amino Group Protection : Use of di-tert-butyl dicarbonate (Boc₂O) to protect the amine group in a cyclopentyl glycine derivative. Reaction conditions (e.g., triethylamine in dichloromethane) are critical for high yields .
Esterification : Methyl ester formation via acid-catalyzed esterification or coupling with methyl halides.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is essential to isolate the product from byproducts like unreacted starting materials or diastereomers .
Key Challenges :
- Stereochemical Purity : Ensuring the (2S)-configuration requires chiral HPLC or polarimetry .
- Boc Group Stability : Acidic or high-temperature conditions may cleave the Boc group prematurely .
Advanced Reaction Optimization
Q: How can reaction conditions be optimized to improve enantiomeric excess (ee) in the synthesis of this compound? A:
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates while minimizing racemization .
- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can improve stereoselectivity in cyclopentyl group formation .
- Temperature Control : Lower temperatures (0–5°C) reduce kinetic resolution of intermediates, preserving ee .
Data-Driven Approach : - Use Design of Experiments (DoE) to test variables (solvent, catalyst loading, temperature) and model interactions .
Basic Analytical Characterization
Q: Which analytical methods are most reliable for confirming the structure and purity of this compound? A:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.4 ppm (tert-butyl group) and δ 3.7 ppm (methyl ester) confirm Boc and ester functionalities .
- ¹³C NMR : Carbonyl signals (δ 170–175 ppm) verify the ester and carbamate groups .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) resolve enantiomers to confirm >98% ee .
- Mass Spectrometry : ESI-MS detects [M+Na]⁺ ions, with exact mass matching theoretical values (±2 ppm) .
Advanced Structural Analysis
Q: How can computational modeling complement experimental data in understanding this compound’s reactivity? A:
- DFT Calculations : Predict transition-state geometries for key steps (e.g., Boc protection or esterification) to identify steric or electronic bottlenecks .
- Molecular Dynamics : Simulate solvation effects on reaction pathways (e.g., solvent polarity’s impact on nucleophilic substitution) .
- X-ray Crystallography : Resolve ambiguous stereochemistry in intermediates, especially for cyclopentyl derivatives .
Basic Applications in Drug Design
Q: How is this compound utilized as a building block in peptide-based drug discovery? A:
- Peptide Backbone Modification : The cyclopentyl group introduces conformational constraints, enhancing target binding (e.g., protease inhibitors) .
- Boc Protection Strategy : Enables selective deprotection during solid-phase peptide synthesis (SPPS) .
Example Protocol :
Couple the Boc-protected compound to a resin-bound peptide using HBTU/DIPEA.
Deprotect with TFA/DCM (1:4) for subsequent amino acid additions .
Advanced Biological Studies
Q: What methodologies are used to study this compound’s metabolic stability in vivo? A:
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. CYP450 isoforms responsible for metabolism are identified using isoform-specific inhibitors .
- Radiolabeling : Incorporate ¹⁴C at the methyl ester group to track metabolite formation in pharmacokinetic studies .
Data Interpretation : - Conflicting stability results across species (e.g., human vs. rodent) may arise from differences in CYP450 expression .
Data Contradiction Analysis
Q: How should researchers address discrepancies in reported synthetic yields or biological activity? A:
- Yield Variability :
- Trace Moisture : Boc reactions are moisture-sensitive; use molecular sieves or anhydrous solvents to improve reproducibility .
- Byproduct Identification : LC-MS can detect side products (e.g., di-Boc derivatives) that reduce yields .
- Biological Activity Conflicts :
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .
- Structural Verification : Re-examine the compound’s stereochemistry; even minor enantiomeric impurities can skew activity data .
Environmental and Safety Considerations
Q: What safety protocols are critical when handling this compound in the lab? A:
- Hazard Mitigation :
- Toxic Byproducts : Chloromethyl intermediates (if used) require fume hood handling and neutralization before disposal .
- Boc Deprotection : TFA generates corrosive vapors; use gas scrubbers or closed systems .
- Waste Management :
- Hydrolyze esters with NaOH/EtOH before aqueous disposal to prevent environmental release .
Future Research Directions
Q: What underexplored areas of research exist for this compound? A:
- Enzyme Mimetics : Study its role in artificial enzyme design via computational docking with catalytic triads .
- Photocatalysis : Explore visible-light-mediated reactions to functionalize the cyclopentyl group under milder conditions .
- Polymer Chemistry : Incorporate into biodegradable polymers for controlled drug release, leveraging ester hydrolysis kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
